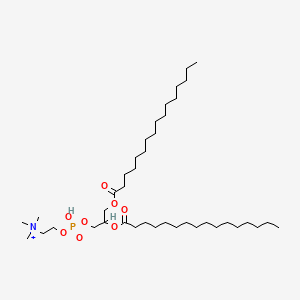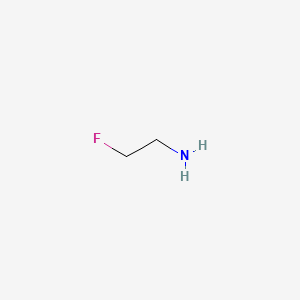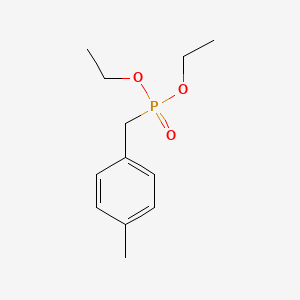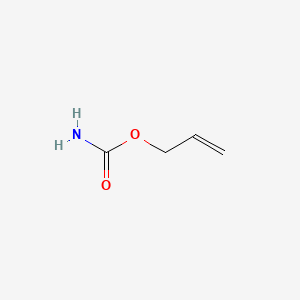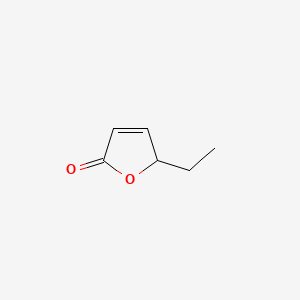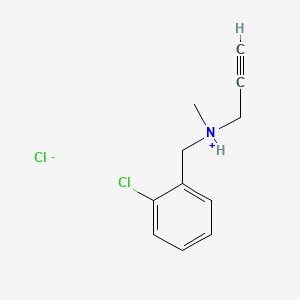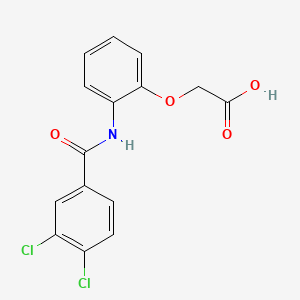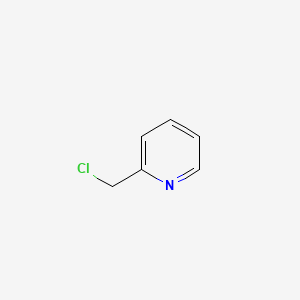
2-(Chloromethyl)pyridine
Descripción general
Descripción
2-(Chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . This compound is known for its role as an alkylating agent and serves as a precursor to various pyridine-containing ligands .
Mecanismo De Acción
Target of Action
2-(Chloromethyl)pyridine, also known as 2-Chloromethylpyridine, is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which means it can introduce an alkyl group into other substances. This property makes it a precursor to pyridine-containing ligands .
Mode of Action
As an alkylating agent, this compound can transfer its chloromethyl group to other molecules, thereby modifying their chemical structure . This alkylation process can lead to changes in the target molecule’s function or activity.
Biochemical Pathways
For instance, it can alkylate nucleophilic sites on proteins or nucleic acids, potentially affecting their function .
Result of Action
As an alkylating agent, it can modify the structures of biomolecules, potentially affecting their function . It is also an analogue of nitrogen mustards and has been investigated for its mutagenicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pyridine can be synthesized through the chlorination of 2-methylpyridine. The process involves mixing 2-methylpyridine with anhydrous carbon tetrachloride in a reaction vessel, followed by the addition of dry sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C for approximately six hours. After the reaction, the mixture is cooled, and the sodium carbonate is dissolved in water. The pH is adjusted to 8-9 using liquid alkali, and the aqueous layer is separated .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene or its derivatives, such as triphosgene or diphosgene, to minimize the environmental impact of phosphorus oxychloride waste. This method also reduces the use of dimethylformamide (DMF) in the chlorination and cyclization reactions, leading to cleaner production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under basic conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, such as N-methylpyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include methylpyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)pyridine has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Comparación Con Compuestos Similares
2-(Chloromethyl)pyridine is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . While all three compounds share a similar structure, their chemical properties and reactivity can differ significantly. For example:
3-(Chloromethyl)pyridine: This isomer has the chloromethyl group at the 3-position of the pyridine ring. It exhibits different reactivity patterns compared to this compound due to the position of the substituent.
4-(Chloromethyl)pyridine: This isomer has the chloromethyl group at the 4-position of the pyridine ring. It also shows distinct reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form pyridine-containing ligands, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWIMFZLESWFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Record name | 2-Chloromethylpyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-Chloromethylpyridine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6959-47-3 (hydrochloride) | |
| Record name | 2-Chloromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043824 | |
| Record name | 2-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-33-7 | |
| Record name | Picolyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloromethylpyridine?
A1: 2-Chloromethylpyridine has the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol. []
Q2: Is there any spectroscopic data available for 2-Chloromethylpyridine?
A2: Yes, 2-Chloromethylpyridine has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR. [, , , ] Additionally, its crystal structure has been determined using X-ray diffraction. []
Q3: What is the stability of 2-Chloromethylpyridine?
A3: While generally stable, 2-Chloromethylpyridine can be sensitive to moisture and should be stored under anhydrous conditions. [, ]
Q4: What are the common synthetic routes for 2-Chloromethylpyridine?
A4: 2-Chloromethylpyridine can be synthesized through various methods. One approach involves reacting 2-Picoline-N-oxide with phosphoryl chloride in the presence of triethylamine, achieving a 90% conversion rate with high selectivity. [] Another efficient method utilizes triphosgene at room temperature, allowing rapid synthesis from 2-alkylpyridin-N-oxides in good to excellent yields. []
Q5: How does the reaction of 2-Chloromethylpyridine with pyridine proceed?
A5: Reacting 2-Chloromethylpyridine with pyridine yields the corresponding 1-(2′-pyridylmethyl)-pyridinium chlorides. Subsequent heating with dimethyl sulfate forms 1-methyl-2-(pyridiniomethyl)-pyridinium salts, which upon treatment with aqueous alkali at low temperatures produce various 1-methyl-2-pyridone derivatives. This reaction sequence offers a convenient route for synthesizing 1-methyl-2-pyridones from readily available 2-picolines. []
Q6: Can 2-Chloromethylpyridine be used for alkylation reactions?
A6: Yes, 2-Chloromethylpyridine is a useful alkylating agent. For example, it can be used to functionalize calix[4]arenes, resulting in various conformers of [(2-pyridylmethyl)oxyl]calix[4]arenes. The choice of base significantly influences the conformer distribution during the reaction. []
Q7: How does 2-Chloromethylpyridine react with thioureas?
A7: The reaction of 2-Chloromethylpyridine hydrochloride with thioureas produces isothiourea dihydrochlorides. This reaction is also applicable to other chloromethyl-substituted heterocycles like 3-chloromethylpyridine hydrochloride, 2-chloromethylquinoline hydrochloride, and 5-chloromethyl-4-methylimidazole hydrochloride. []
Q8: What are the applications of 2-Chloromethylpyridine?
A8: 2-Chloromethylpyridine is primarily used as a building block in organic synthesis. It serves as a versatile intermediate for preparing various compounds, including pharmaceuticals, agrochemicals, and ligands for metal complexes. [, , , ]
Q9: How is 2-Chloromethylpyridine used in the synthesis of Neratinib?
A9: 2-Chloromethylpyridine is a crucial starting material in the synthesis of Neratinib, an antitumor agent. It reacts with 2-chloro-4-aminophenol to form an ether intermediate, which subsequently undergoes condensation reactions to yield Neratinib. This synthetic route offers a simplified and efficient method for producing this important pharmaceutical compound. [, ]
Q10: Can 2-Chloromethylpyridine be used in the synthesis of materials for heavy metal removal?
A10: Yes, 2-Chloromethylpyridine plays a vital role in creating copper ion-specific adsorption materials. By reacting it with polyurethane-grafted silica gel, a material with high affinity for copper ions is produced. This material holds potential applications in wastewater treatment and environmental remediation. []
Q11: How is 2-Chloromethylpyridine utilized in the preparation of perovskite solar cells?
A11: Recent research demonstrates the use of 2-Chloromethylpyridine hydrochloride (CPHC) as a spacer cation additive in flexible perovskite solar cells (PSCs). This additive improves both the PCE and mechanical stability of the PSCs. CPHC facilitates perovskite crystallization and strengthens grain boundaries, leading to enhanced efficiency and flexibility. []
Q12: Are there any computational studies on 2-Chloromethylpyridine?
A12: While limited information is available on computational studies specifically focusing on 2-Chloromethylpyridine, researchers employ computational chemistry techniques like DFT calculations to understand the corrosion inhibition mechanisms of alkynyl alcohol derivatives synthesized using 2-chloromethylpyridine. These studies aid in rationalizing the experimental observations and designing more effective corrosion inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
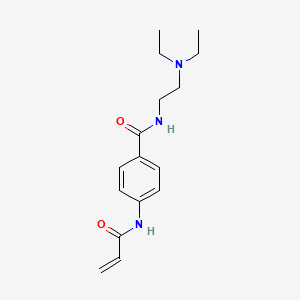
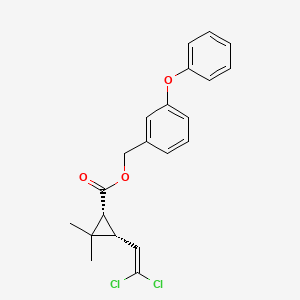
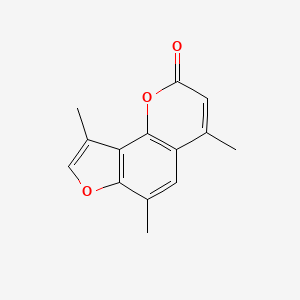
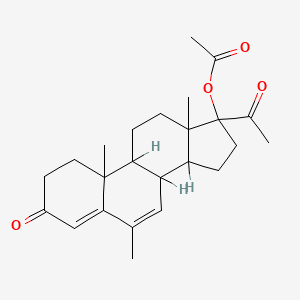
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
